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molecular formula C11H10O4 B8362751 Methyl 7-methoxybenzofuran-4-carboxylate

Methyl 7-methoxybenzofuran-4-carboxylate

Cat. No. B8362751
M. Wt: 206.19 g/mol
InChI Key: NZYOFOUAVWYAMB-UHFFFAOYSA-N
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Patent
US06514996B2

Procedure details

7-Methoxybenzofuran-4-carboxylic acid (0.50 g) was dissolved in methanol (10 ml), and sulfuric acid (0.6 ml) was dropwise added thereto under ice-cooling, followed by heating under reflux for one hour. Sulfuric acid (0.2 ml) was further added to the mixture followed by heating under reflux for 30 minutes. After being allowed to stand for cooling, the solvent was distilled off, and the residue was poured into a 1N aqueous solution of sodium hydroxide. The precipitate was collected by filtration and dried to give Compound IIw-a (0.53 g, 99%) as a white solid.
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
0.6 mL
Type
reactant
Reaction Step Two
Quantity
0.2 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:4]=[CH:5][C:6]([C:12]([OH:14])=[O:13])=[C:7]2[C:11]=1[O:10][CH:9]=[CH:8]2.S(=O)(=O)(O)O.[CH3:20]O>>[CH3:1][O:2][C:3]1[CH:4]=[CH:5][C:6]([C:12]([O:14][CH3:20])=[O:13])=[C:7]2[C:11]=1[O:10][CH:9]=[CH:8]2

Inputs

Step One
Name
Quantity
0.5 g
Type
reactant
Smiles
COC=1C=CC(=C2C=COC21)C(=O)O
Name
Quantity
10 mL
Type
reactant
Smiles
CO
Step Two
Name
Quantity
0.6 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Three
Name
Quantity
0.2 mL
Type
reactant
Smiles
S(O)(O)(=O)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under ice-cooling
TEMPERATURE
Type
TEMPERATURE
Details
by heating
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for one hour
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
by heating
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 30 minutes
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
for cooling
DISTILLATION
Type
DISTILLATION
Details
the solvent was distilled off
ADDITION
Type
ADDITION
Details
the residue was poured into a 1N aqueous solution of sodium hydroxide
FILTRATION
Type
FILTRATION
Details
The precipitate was collected by filtration
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
to give Compound IIw-a (0.53 g, 99%) as a white solid

Outcomes

Product
Name
Type
Smiles
COC=1C=CC(=C2C=COC21)C(=O)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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